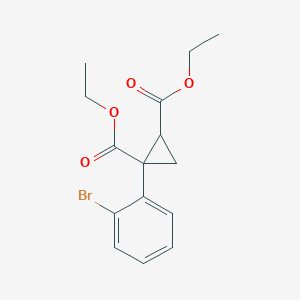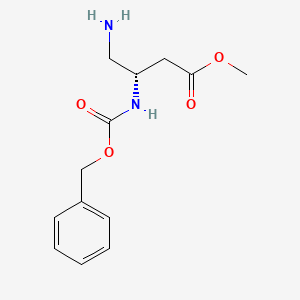
Z-Dbu-OMe.HCl(S)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Dbu-OMe.HCl(S) is a chemical compound with the molecular formula C13H18N2O4*HCl. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl(S) involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with methoxycarbonyl chloride in the presence of hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Z-Dbu-OMe.HCl(S) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Dbu-OMe.HCl(S) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Z-Dbu-OMe.HCl(S) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Z-Dbu-OMe.HCl(S) involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): A strong tertiary amine base used in organic synthesis.
N-(2-hydroxy-ethyl)-DBU bromide: An ionic liquid derived from DBU with applications in catalysis.
Uniqueness
Z-Dbu-OMe.HCl(S) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form stable intermediates sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI-Schlüssel |
TWGOBVDBXJWKML-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
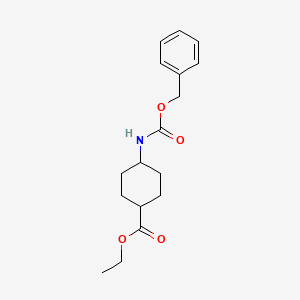

![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
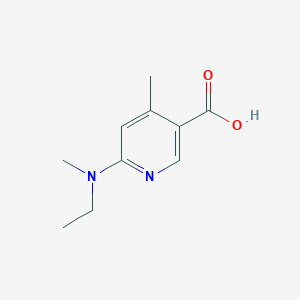
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)

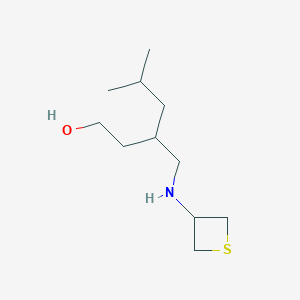
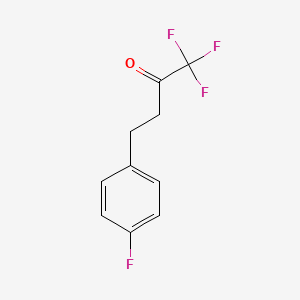

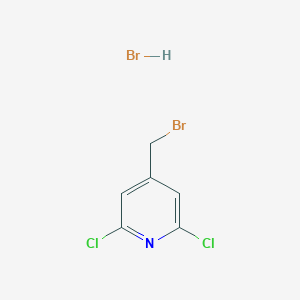
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
